7-Oxa-1-azaspiro[3.4]octane;oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1-azaspiro[3.4]octane;oxalate: is a compound used primarily as a pharmaceutical intermediate in synthetic chemistry . It is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-1-azaspiro[3.4]octane;oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the annulation of cyclopentane or four-membered rings using conventional chemical transformations . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxa-1-azaspiro[3.4]octane;oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Oxa-1-azaspiro[3.4]octane;oxalate is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it a valuable building block for creating new compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how different molecules interact with biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for developing new drugs and treatments for various diseases .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and efficiency make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 7-Oxa-1-azaspiro[3.4]octane;oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . This interaction can lead to changes in cellular functions, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxa-6-azaspiro[3.4]octane
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
Comparison: Compared to similar compounds, 7-Oxa-1-azaspiro[3.4]octane;oxalate stands out due to its unique reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H11NO5-2 |
---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
7-oxa-1-azaspiro[3.4]octane;oxalate |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
WOPRLLWPHPZDES-UHFFFAOYSA-L |
Kanonische SMILES |
C1CNC12CCOC2.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.